molecular formula C53H49NO17S B12307332 [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

Cat. No.: B12307332
M. Wt: 1004.0 g/mol
InChI Key: RSXGZVRQFCVXAS-UHFFFAOYSA-N
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Description

[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxan ring structures, followed by the introduction of acetamido, acetyloxy, and acetylsulfanyl groups through nucleophilic substitution reactions. Benzoylation is then performed to introduce the benzoyloxy groups, and the final step involves esterification to form the benzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.

    Substitution: The acetamido and acetyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides, while reduction of the benzoyloxy groups can produce hydroxyl derivatives.

Scientific Research Applications

[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s functional groups make it useful in biochemical assays and as a probe for studying enzyme activity.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzoyloxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate apart is its complex structure, which allows for multiple points of interaction with biological targets

Properties

Molecular Formula

C53H49NO17S

Molecular Weight

1004.0 g/mol

IUPAC Name

[6-[3-acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C53H49NO17S/c1-31(55)54-41-44(42(65-32(2)56)40(67-53(41)72-33(3)57)30-64-48(59)35-21-11-5-12-22-35)71-52-46(70-51(62)38-27-17-8-18-28-38)45(69-50(61)37-25-15-7-16-26-37)43(68-49(60)36-23-13-6-14-24-36)39(66-52)29-63-47(58)34-19-9-4-10-20-34/h4-28,39-46,52-53H,29-30H2,1-3H3,(H,54,55)

InChI Key

RSXGZVRQFCVXAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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